4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide
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Description
4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide is a useful research compound. Its molecular formula is C19H14ClN3O4S and its molecular weight is 415.85. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Antioxidant Potential
4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide derivatives have been explored for their biological potential, particularly in enzyme inhibition and antioxidant activities. Schiff bases synthesized from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide showed significant enzyme inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting up to 91% inhibition against AChE. These compounds also demonstrated high antioxidant potential, with some showing up to 96% scavenging activity in DPPH assays, indicating their potential in therapeutic applications related to oxidative stress and enzyme-related disorders (Kausar et al., 2019).
Carbonic Anhydrase Inhibition
Another research focus has been the inhibition of carbonic anhydrase (CA), particularly human isozymes I and II, which are pivotal in various physiological processes. Synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, through methods including microwave irradiation, showed potent inhibitory effects on these isozymes, suggesting applications in treating conditions like glaucoma, epilepsy, and altitude sickness. The effectiveness of these compounds, with inhibition constants in the low nanomolar range, highlights their potential as leads for developing new CA inhibitors (Gul et al., 2016).
Chemical Transformations and Synthesis
This chemical also plays a crucial role in various synthetic applications. The cathodic cleavage of nitrobenzenesulfonyl groups from aliphatic amines, for instance, has been reported, showcasing the utility of sulfonamide derivatives in synthetic organic chemistry, particularly in selective bond cleavage and formation under electrochemical conditions (Zanoni & Stradiotto, 1991).
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c20-15-9-11-18(12-10-15)28(26,27)22-19(14-5-2-1-3-6-14)21-16-7-4-8-17(13-16)23(24)25/h1-13H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTAQAUPTREQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31790-00-8 |
Source
|
Record name | 4-CHLORO-N-((3-NITRO-PHENYLAMINO)-PHENYL-METHYLENE)-BENZENESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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